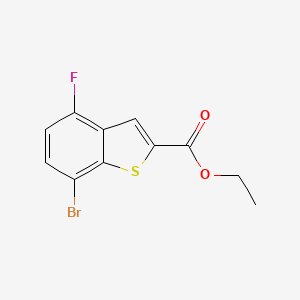

Ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate

CAS No.:

Cat. No.: VC18613653

Molecular Formula: C11H8BrFO2S

Molecular Weight: 303.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8BrFO2S |

|---|---|

| Molecular Weight | 303.15 g/mol |

| IUPAC Name | ethyl 7-bromo-4-fluoro-1-benzothiophene-2-carboxylate |

| Standard InChI | InChI=1S/C11H8BrFO2S/c1-2-15-11(14)9-5-6-8(13)4-3-7(12)10(6)16-9/h3-5H,2H2,1H3 |

| Standard InChI Key | MLWLNPPBUQQAHT-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC2=C(C=CC(=C2S1)Br)F |

Introduction

Chemical Identification and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a benzothiophene scaffold—a fused bicyclic system comprising a benzene ring and a thiophene ring. Key substituents include:

-

Bromine at the 7-position, which enhances electrophilic reactivity for cross-coupling reactions.

-

Fluorine at the 4-position, known to improve metabolic stability and bioavailability in drug candidates.

-

Ethoxycarbonyl group at the 2-position, serving as a directing group for further functionalization .

The canonical SMILES representation is , and the InChIKey is .

Physicochemical Properties

Table 1 summarizes critical physicochemical data derived from computational and experimental sources:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 303.15 g/mol | |

| XLogP3 | 4.3 | |

| Topological Polar Surface Area | 54.5 Ų | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bonds | 3 |

The high XLogP3 value indicates significant lipophilicity, suggesting favorable membrane permeability in biological systems .

Synthesis and Manufacturing

Aryne Intermediate Strategy

A state-of-the-art synthesis route involves aryne intermediates generated from -silylaryl triflates. As demonstrated by Yoshida et al., benzothiophenes can be synthesized via a one-step reaction between arynes and alkynyl sulfides . Adapting this method, ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate can be synthesized by:

-

Generating a fluoro- and bromo-substituted aryne from a silyl triflate precursor.

-

Reacting the aryne with an ethoxycarbonyl-substituted alkynyl sulfide to form the benzothiophene core .

This method offers regioselectivity and avoids harsh conditions, making it suitable for scale-up .

Alternative Pathways

Vendor catalogs (e.g., Reagentia) list the compound at prices ranging from €288.31/100 mg to €882.30/1 g, indicating commercial availability via specialized organic synthesis . The exact industrial synthesis protocols remain proprietary but likely involve palladium-catalyzed cross-coupling or nucleophilic aromatic substitution to introduce halogens .

Applications in Drug Discovery

Kinase Inhibitor Development

Benzothiophene derivatives are privileged structures in kinase inhibitor design due to their ability to modulate ATP-binding pockets. The bromine atom at the 7-position enables Suzuki-Miyaura couplings to introduce pharmacophores, while the fluorine enhances metabolic stability . For example, analogous compounds have shown activity against EGFR and VEGFR kinases in preclinical studies .

Material Science Applications

The compound’s extended π-system and halogen substituents make it a candidate for organic semiconductors. Bromine and fluorine atoms can tune electron affinity and bandgap properties, critical for organic field-effect transistors (OFETs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume